molecular formula C7H7N5O2 B596828 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211486-58-6

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B596828
CAS No.: 1211486-58-6
M. Wt: 193.166
InChI Key: VQVVMPKPOVCDJL-UHFFFAOYSA-N
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Description

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring, allowing it to function as a potent bioisostere in the design of novel enzyme inhibitors and nucleoside analogs . This structural similarity to purines makes TP derivatives promising candidates for targeting ATP-binding sites in kinases and other purine-binding proteins . Researchers are actively exploring this compound and its derivatives in multiple therapeutic areas. A significant application is in antibacterial discovery, where closely related TP analogs have demonstrated potent and narrow-spectrum activity against Enterococcus faecium , including vancomycin-resistant strains (VRE), by inhibiting cell-wall biosynthesis . Furthermore, the TP scaffold's intrinsic metal-chelating properties, facilitated by its multiple nitrogen atoms, are being leveraged in the development of novel anti-cancer and anti-parasitic agents, such as complexes with Pt or Ru metals . The molecule's versatility is enhanced by the 7-amino and 6-carboxylic acid substituents, which increase its potential as a multifunctional ligand for constructing coordination compounds with potential biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVMPKPOVCDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-methyl-1,2,4-triazole with Ethyl Acetoacetate

The triazolopyrimidine core is assembled by reacting 5-amino-3-methyl-1,2,4-triazole with ethyl acetoacetate in acetic acid under reflux. The reaction proceeds via initial formation of a Schiff base, followed by cyclodehydration to yield the ethyl ester intermediate:

5-Amino-3-methyl-1,2,4-triazole+Ethyl acetoacetateAcOH, refluxEthyl 7-amino-2-methyl-triazolopyrimidine-6-carboxylate\text{5-Amino-3-methyl-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, reflux}} \text{Ethyl 7-amino-2-methyl-triazolopyrimidine-6-carboxylate}

Key Conditions

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (≈118°C)

  • Reaction Time: 6–12 hours

  • Yield: 60–75% (estimated based on analogous reactions)

The methyl group at position 2 is inherited from the 3-methyl substituent of the triazole, while the ethyl ester at position 6 originates from the acetoacetate precursor.

Hydrolysis to 7-Amino-2-methyl triazolo[1,5-a]pyrimidine-6-carboxylic Acid

Basic Hydrolysis of the Ethyl Ester

The ethyl ester intermediate undergoes hydrolysis under basic conditions to yield the carboxylic acid. A typical procedure involves stirring the ester with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification with hydrochloric acid (HCl) to precipitate the product:

Ethyl esterNaOH (aq), ΔCarboxylate saltHCl7-Amino-2-methyl-triazolopyrimidine-6-carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), Δ}} \text{Carboxylate salt} \xrightarrow{\text{HCl}} \text{7-Amino-2-methyl-triazolopyrimidine-6-carboxylic acid}

Optimized Conditions

  • Base: 2M NaOH

  • Temperature: 80–90°C

  • Reaction Time: 4–6 hours

  • Acidification: 6M HCl to pH 2–3

  • Yield: 85–90%

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy: A strong absorption band at ≈1680 cm⁻¹ confirms the carboxylic acid group (C=O stretch).

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), δ 8.2 (s, 1H, H-5), δ 6.1 (s, 2H, NH₂), δ 2.4 (s, 3H, CH₃).

  • ¹³C NMR: δ 170.1 (COOH), δ 162.3 (C-6), δ 155.8 (C-2), δ 110.4 (C-5), δ 25.7 (CH₃).

Physicochemical Properties

Property Value
Molecular formulaC₇H₇N₅O₂
Molecular weight193.17 g/mol
Melting point245–247°C (dec.)
SolubilitySparingly soluble in H₂O, soluble in DMSO

Mechanistic Insights

Cyclization Mechanism

The cyclocondensation proceeds through a stepwise mechanism:

  • Schiff Base Formation: The amino group of the triazole attacks the ketone carbonyl of ethyl acetoacetate, forming an imine intermediate.

  • Cyclodehydration: Intramolecular nucleophilic attack by the triazole’s N1 atom on the adjacent carbonyl carbon, followed by elimination of water, yields the triazolopyrimidine ring.

Hydrolysis Mechanism

The ester hydrolysis follows a nucleophilic acyl substitution pathway:

  • Base Deprotonation: Hydroxide ion deprotonates the ester’s carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxide leaving group is expelled, yielding the carboxylate salt, which is protonated to the carboxylic acid.

Challenges and Optimization

  • Regioselectivity: Competing cyclization pathways may lead to isomeric byproducts. Using electron-withdrawing groups on the diketone enhances regioselectivity.

  • Ester Hydrolysis: Over-hydrolysis or decarboxylation can occur under prolonged heating. Controlled conditions (temperature <90°C, stoichiometric base) mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Isomers and Positional Variations

  • 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS: 1394306-55-8): Shares the same molecular formula (C₇H₇N₅O₂) and weight as the target compound but differs in substituent positions (amino at position 2, methyl at position 7).

Substituent Modifications at Position 2 or 7

  • 2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid: Replaces the methyl group at position 2 with a 4-isopropoxyphenyl moiety and introduces a ketone at position 7. Activity: Demonstrated 23-fold higher potency as a xanthine oxidase (XO) inhibitor compared to allopurinol, highlighting the importance of bulky aryl substituents for enzyme inhibition .
  • 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS: 1160246-22-9): Substitutes the amino group at position 7 with a difluoromethyl group.

Carboxylic Acid Derivatives: Esters and Amides

  • Ethyl 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: The carboxylic acid at position 6 is esterified with an ethyl group. Impact: Esters generally exhibit improved cell membrane permeability compared to free carboxylic acids, which may enhance in vivo activity .
  • 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (4-Sulfamoylphenyl)amide :
    • Converts the carboxylic acid to a sulfamoylphenylamide.
    • Activity : Shows antimicrobial properties, suggesting that amidation can modulate target specificity (e.g., microbial enzymes vs. mammalian receptors) .

Pharmacologically Active Analogues

  • 2-(N-Benzyl-N-methylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid: Features a pentyl chain at position 4 and a benzyl-methylamino group at position 2. Activity: Acts as a CB2 cannabinoid receptor ligand, indicating that hydrophobic substituents (e.g., pentyl) enhance receptor affinity .
  • 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives: Exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. Substituents on the aryl ring (e.g., p-tolyl) correlate with potency .

Key Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Toxicity (GHS)
Target Compound 193.17 0.5 (predicted) Low (aqueous) H302, H315, H319
Ethyl ester derivative 221.23 1.8 Moderate (DMSO) Not classified
Sulfamoylphenylamide 413.44 2.3 Low H302 (oral toxicity)

*Predicted using Molinspiration or similar tools.

Biological Activity

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antiviral applications. This article provides a comprehensive review of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N5O2C_7H_7N_5O_2 with a molecular weight of 193.16 g/mol. It features a triazole-pyrimidine core structure, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through various methods, including regioselective reactions involving 3,5-diamino-1,2,4-triazole and substituted 1-aryl-1,3-butanediones. These synthetic routes have shown high yields and selectivity, facilitating the development of derivatives with enhanced biological properties .

Antiviral Properties

One of the most notable biological activities of this compound is its antiviral efficacy against influenza viruses. Recent studies indicate that derivatives of the triazolo[1,5-a]pyrimidine scaffold can inhibit the heterodimerization of the PA-PB1 subunits of influenza A virus polymerase. This interaction is crucial for viral replication .

Key Findings:

  • Inhibition of Influenza Polymerase: Compounds derived from this scaffold exhibited IC50 values as low as 12 μM in minireplicon assays and EC50 values ranging from 5 to 25 μM in MDCK cells without cytotoxic effects up to concentrations of 250 μM .
  • Mechanism of Action: The antiviral activity is attributed to the disruption of critical protein-protein interactions within the viral polymerase complex .

Structural Variants and Their Activities

Research has also explored various structural modifications to enhance biological activity:

  • 7-Amino-2-methylsulfanyl Derivative: This variant showed distinct crystallization environments and potential for coordination with metal ions, suggesting further avenues for biological exploration .
  • Carbonitrile Derivative: The carbonitrile form has been identified for its irritant properties but also shows promise in biological applications .

Case Studies

Several case studies have highlighted the effectiveness of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives in vivo and in vitro:

StudyCompound TestedTargetResult
Compound 3Influenza A VirusIC50 = 12 μM
Compound 4Influenza A/B VirusEC50 = 5-14 μM
Sulfanyl VariantCoordination ChemistryUnique crystal structures observed

Q & A

Q. Basic Research Focus

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Monitor UV absorption at 254 nm for carboxylate chromophores .
  • Melting point analysis : Sharp melting ranges (e.g., 192–195°C) confirm crystallinity. Deviations >2°C indicate solvate formation; re-crystallize from anhydrous ethanol .
  • IR spectroscopy : Key bands include C=O stretch (1690–1710 cm⁻¹) and N-H deformation (1580–1600 cm⁻¹). Absence of O-H stretches (3200–3600 cm⁻¹) confirms anhydrous products .

Troubleshooting : If HPLC shows multiple peaks, perform preparative TLC using chloroform/methanol (9:1) to isolate pure fractions .

How do solvent polarity and temperature affect the regioselectivity of triazolo[1,5-a]pyrimidine ring formation?

Q. Advanced Research Focus

  • Polar aprotic solvents (DMF, DMSO) : Favor 1,5-a regioisomers by stabilizing transition states via dipole interactions. At 120°C, DMF achieves >90% regioselectivity .
  • Nonpolar solvents (toluene) : Promote 1,2,4-triazolo[2,3-a]pyrimidine byproducts. Add 10% acetic acid to protonate intermediates, reverting selectivity to 1,5-a isomers .
  • Temperature control : Reactions below 80°C result in incomplete cyclization. Optimize via microwave-assisted synthesis (100 W, 150°C, 20 minutes) to enhance regioselectivity and yield .

Validation : Compare ¹H NMR shifts of H2 (δ 6.8–7.2 ppm for 1,5-a isomers vs. δ 7.5–8.0 ppm for 2,3-a isomers) .

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